molecular formula C19H19ClN2O B5727155 N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide

N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide

Cat. No. B5727155
M. Wt: 326.8 g/mol
InChI Key: YEBJORXVFXPHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It was first synthesized in the mid-1990s and has since been widely used in scientific research as a tool to study the endocannabinoid system.

Mechanism of Action

N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely expressed throughout the body. Activation of these receptors by N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 leads to a variety of downstream effects, including inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and modulation of ion channels.
Biochemical and physiological effects:
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, appetite stimulation, and sedation. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2, which allows for precise modulation of the endocannabinoid system. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to interact with other receptors and ion channels at high concentrations.

Future Directions

There are several potential future directions for research on N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 and other cannabinoid receptor agonists, including:
1. Development of more selective and potent agonists for the cannabinoid receptors CB1 and CB2.
2. Investigation of the therapeutic potential of cannabinoid receptor agonists in various diseases, such as chronic pain, epilepsy, and cancer.
3. Study of the effects of chronic exposure to cannabinoid receptor agonists on the endocannabinoid system and other physiological processes.
4. Development of novel drug delivery systems for cannabinoid receptor agonists, such as nanoparticles or liposomes.
5. Investigation of the potential use of cannabinoid receptor agonists as adjuvants to other drugs or therapies.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 involves several steps, including the reaction of 3-chlorophenylhydrazine with 2,3-dimethyl-1,4-benzoquinone to form the corresponding hydrazone, which is then reacted with ethyl chloroformate to yield the desired carboxamide.

Scientific Research Applications

N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain, inflammation, appetite, and mood regulation. It has also been used to investigate the potential therapeutic benefits of cannabinoid receptor agonists in various diseases, such as multiple sclerosis, epilepsy, and cancer.

properties

IUPAC Name

N-(3-chlorophenyl)-1-ethyl-2,3-dimethylindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c1-4-22-13(3)12(2)17-10-14(8-9-18(17)22)19(23)21-16-7-5-6-15(20)11-16/h5-11H,4H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBJORXVFXPHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide

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